Stavudine 5-O-beta-glucuronide-d3
Description
Stavudine 5-O-beta-glucuronide-d3 (C₁₆D₃H₁₇N₂O₁₀; molecular weight 403.356) is a stable isotope-labeled metabolite of stavudine (d4T), a nucleoside reverse-transcriptase inhibitor (NRTI) used in HIV therapy . This deuterated compound features three deuterium atoms at the methyl group of the thymine moiety, as indicated by its SMILES and InChI notations . It is primarily utilized as an internal reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying stavudine glucuronide in pharmacokinetic and metabolic studies. Its isotopic labeling ensures minimal interference from endogenous compounds, enhancing analytical precision .
Properties
Molecular Formula |
C16H20N2O10 |
|---|---|
Molecular Weight |
403.36 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-6-[[(2S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-2,5-dihydrofuran-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O10/c1-6-4-18(16(25)17-13(6)22)8-3-2-7(27-8)5-26-15-11(21)9(19)10(20)12(28-15)14(23)24/h2-4,7-12,15,19-21H,5H2,1H3,(H,23,24)(H,17,22,25)/t7-,8+,9?,10-,11+,12-,15+/m0/s1/i1D3 |
InChI Key |
OMYGFARMZNCWPN-YQMJTJDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stavudine 5-O-beta-glucuronide-d3 involves the glucuronidation of Stavudine. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The deuterium labeling is achieved by incorporating deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Stavudine 5-O-beta-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Stavudine 5-O-beta-glucuronide-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for studying metabolic pathways and drug interactions.
Biology: It is used in biological studies to understand the metabolism and pharmacokinetics of Stavudine.
Medicine: It aids in the development of antiviral therapies by providing insights into the drug’s mechanism of action.
Industry: It is utilized in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
Stavudine 5-O-beta-glucuronide-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the virus. The compound competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation leads to the termination of DNA synthesis, thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Glucuronide Compounds
Structural and Functional Differences
Stavudine 5-O-beta-Glucuronide-d3 vs. Resveratrol 3-O-β-D-Glucuronide
- Structural Features: Stavudine’s glucuronide is conjugated at the 5-O position of the thymine ring, whereas resveratrol’s glucuronide is linked at the 3-O position of its phenolic group .
- Metabolic Role : Stavudine glucuronide is a detoxification metabolite associated with mitochondrial toxicity in HIV patients , while resveratrol glucuronide is an antioxidant metabolite with anti-inflammatory properties .
- Synthesis : Resveratrol glucuronide is synthesized via enzymatic or chemical methods using cost-effective substrates , whereas stavudine’s deuterated form requires specialized isotopic labeling for analytical standardization .
This compound vs. Chloramphenicol 3-O-beta-D-Glucuronide
- Applications : Chloramphenicol glucuronide is a detoxification marker in hepatic studies , while stavudine glucuronide-d3 is specific to antiretroviral drug monitoring.
This compound vs. Myricetin-3-O-beta-D-Glucuronide
- Bioactivity : Myricetin glucuronide inhibits COX-1, COX-2, and 5-LOX enzymes (IC₅₀ = 0.5–10 µM), demonstrating potent anti-inflammatory effects in vivo . Stavudine glucuronide lacks direct therapeutic activity and is instead a biomarker for drug toxicity .
- Analytical Use : Myricetin glucuronide is studied via bioactivity assays , while stavudine-d3 glucuronide is quantified using isotope dilution mass spectrometry .
Analytical Methodologies
Quantification Techniques
- Stavudine Glucuronide-d3: Validated using LC-MS/MS with deuterium labeling to distinguish it from endogenous analogs .
- 25-OHD3-3-Glucuronide : Measured via similar LC-MS methods, but without isotopic labeling, requiring rigorous matrix-matched calibration .
- p-Nitrophenyl Glucuronide : A colorimetric substrate for β-glucuronidase activity assays, contrasting with stavudine glucuronide’s role as a quantitative tracer .
Table 1: Key Analytical Parameters
Metabolic and Toxicological Profiles
Mitochondrial Toxicity
Stavudine glucuronide is implicated in mitochondrial dysfunction, particularly in children receiving NRTI therapy (33.5% incidence of toxicity) .
Species-Specific Metabolism
Stavudine glucuronide is studied in humans and feline immunodeficiency virus (FIV)-infected cats, where resistance mutations (e.g., RT gene mutations) are observed . Chloramphenicol glucuronide, however, is primarily analyzed in mammalian liver models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
